molecular formula C10H20ClNO2 B1388283 4-Aminobutyric acid cyclohexyl ester hydrochloride CAS No. 121667-30-9

4-Aminobutyric acid cyclohexyl ester hydrochloride

Cat. No.: B1388283
CAS No.: 121667-30-9
M. Wt: 221.72 g/mol
InChI Key: CVIRJHXALKPNLJ-UHFFFAOYSA-N
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Description

4-Aminobutyric acid cyclohexyl ester hydrochloride: is a chemical compound with the molecular formula C10H20ClNO2 and a molar mass of 221.72 g/mol . . This compound is of interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminobutyric acid cyclohexyl ester hydrochloride typically involves the esterification of 4-aminobutyric acid with cyclohexanol in the presence of a suitable catalyst and under acidic conditions. The reaction can be represented as follows:

4-Aminobutyric acid+CyclohexanolAcid catalyst4-Aminobutyric acid cyclohexyl ester+Water\text{4-Aminobutyric acid} + \text{Cyclohexanol} \xrightarrow{\text{Acid catalyst}} \text{4-Aminobutyric acid cyclohexyl ester} + \text{Water} 4-Aminobutyric acid+CyclohexanolAcid catalyst​4-Aminobutyric acid cyclohexyl ester+Water

The esterification reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobutyric acid cyclohexyl ester hydrochloride can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-aminobutyric acid and cyclohexanol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed:

    Hydrolysis: 4-Aminobutyric acid and cyclohexanol.

    Substitution: Various substituted derivatives depending on the reagents used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 4-aminobutyric acid cyclohexyl ester hydrochloride involves its interaction with GABA receptors in the central nervous system. As an analogue of GABA, it can bind to GABA receptors and modulate their activity, leading to inhibitory effects on neurotransmission. This modulation can result in muscle relaxation and reduced spasticity, making it useful in certain medical conditions.

Comparison with Similar Compounds

Uniqueness: 4-Aminobutyric acid cyclohexyl ester hydrochloride is unique due to its cyclohexyl ester group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other GABA analogues. This uniqueness can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to distinct therapeutic effects.

Properties

IUPAC Name

cyclohexyl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c11-8-4-7-10(12)13-9-5-2-1-3-6-9;/h9H,1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIRJHXALKPNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

GABA (8 g, 77.6 mmol) was suspended in 100 ml (0.96 mol) of cyclohexanol. Thionyl chloride (40 ml) was added dropwise to the mixture at 0° C. The mixture was then refluxed for 4 hours, cooled and crystallized from ethyl ether. The white crystals obtained in this manner were filtered and dried. NMR analysis confirmed the identity of the product.
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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